1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one
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Overview
Description
1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one is an organic compound characterized by its unique structure, which includes two dimethylamino groups attached to a hepta-1,4,6-trien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of dimethylamine with a suitable heptatrienone precursor. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or other nucleophiles/electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A curcuminoid antioxidant found in turmeric and torch ginger.
Demethoxycurcumin: Another curcuminoid with similar antioxidant properties.
16-Hydroxylabda-8(17),11,13-trien-15,16-olide: A compound with cytotoxic and antitumor-promoting properties.
Uniqueness
1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one is unique due to its dimethylamino groups, which confer distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
66277-99-4 |
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Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1,7-bis(dimethylamino)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C11H18N2O/c1-12(2)9-6-5-7-11(14)8-10-13(3)4/h5-10H,1-4H3 |
InChI Key |
GEOODTVUYYCOCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=CC(=O)C=CN(C)C |
Origin of Product |
United States |
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